
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is a quaternary ammonium compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide typically involves the reaction of tetradecanoyl chloride with 1,1-dimethylhydrazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then reacted with tetradecyl bromide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium chloride
- 1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium iodide
Uniqueness
1,1-Dimethyl-2-tetradecanoyl-1-tetradecylhydrazin-1-ium bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions compared to its chloride and iodide counterparts. The bromide ion may also affect the compound’s solubility and stability in different environments.
Propriétés
Numéro CAS |
113278-39-0 |
|---|---|
Formule moléculaire |
C30H63BrN2O |
Poids moléculaire |
547.7 g/mol |
Nom IUPAC |
dimethyl-(tetradecanoylamino)-tetradecylazanium;bromide |
InChI |
InChI=1S/C30H62N2O.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-32(3,4)31-30(33)28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-29H2,1-4H3;1H |
Clé InChI |
WEEGVEZCQKCPGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[N+](C)(C)NC(=O)CCCCCCCCCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


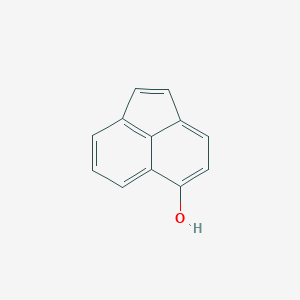
![5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene](/img/structure/B14315685.png)
![1-{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}pyrrolidine-2,5-dione](/img/structure/B14315692.png)

![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)
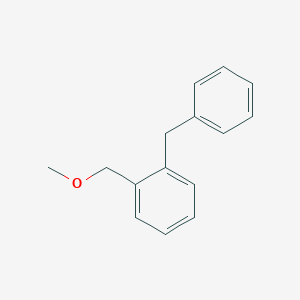
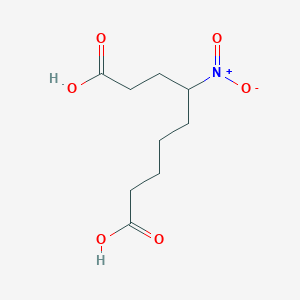
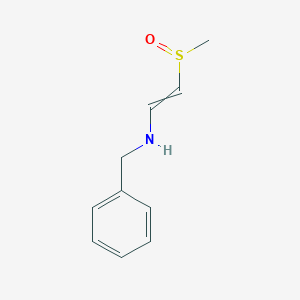


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
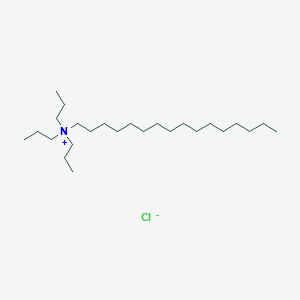

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
